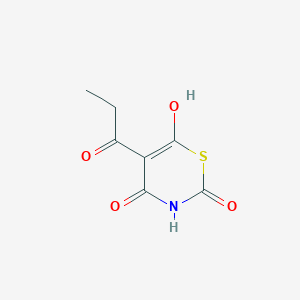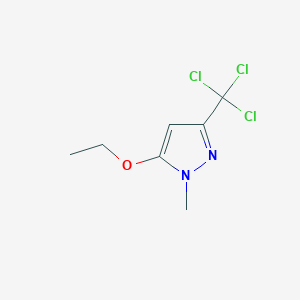
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C6H12N2O5S It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to the carbamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester typically involves the reaction of morpholine with a sulfonyl chloride, followed by the introduction of a carbamic acid ester group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Morpholine with Sulfonyl Chloride: Morpholine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide.
Introduction of Carbamic Acid Ester Group: The sulfonamide is then reacted with methyl chloroformate to introduce the carbamic acid ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted carbamic acid esters.
科学的研究の応用
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the morpholine ring may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Carbamic acid,[(4-morpholinylsulfonyl)methyl]-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-(4-morpholinylsulfonyl)phenyl)-, ethyl ester: Contains a phenyl group in addition to the morpholinylsulfonyl group.
Uniqueness
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is unique due to its specific combination of the morpholine ring and sulfonyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
503310-65-4 |
|---|---|
分子式 |
C6H12N2O5S |
分子量 |
224.24 g/mol |
IUPAC名 |
methyl N-morpholin-4-ylsulfonylcarbamate |
InChI |
InChI=1S/C6H12N2O5S/c1-12-6(9)7-14(10,11)8-2-4-13-5-3-8/h2-5H2,1H3,(H,7,9) |
InChIキー |
OQPNZQNQXSFBOD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NS(=O)(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)




![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)




![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
